N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-4-27-18-7-5-17(6-8-18)23-19(26)14-28-20-13-16(3)22-21(24-20)25-11-9-15(2)10-12-25/h5-8,13,15H,4,9-12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWGCLOHUFZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl derivative, followed by the introduction of the piperidinyl and pyrimidinyl groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is with a molecular weight of approximately 365.44 g/mol. The compound features a complex structure that includes a pyrimidine ring, an ethoxyphenyl group, and a piperidine moiety, which are critical for its biological activity.
Synthesis Process:
The synthesis typically involves several key steps:
- Formation of the Pyrimidine Derivative: Starting from appropriate precursors, the pyrimidine core is synthesized through condensation reactions.
- Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution or similar methodologies.
- Final Acetylation: The final product is obtained by acetylating the resultant compound to form the acetamide structure.
This compound has shown promising biological activities in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting protein-protein interactions (PPIs) have been explored for their potential to inhibit cancer cell proliferation. A study on related compounds demonstrated their efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural features .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its structural analogs have been shown to modulate acetylcholinesterase activity, which is crucial for cognitive function . This suggests that this compound could be a candidate for further development in neuropharmacology.
Therapeutic Implications
The therapeutic potential of this compound extends to various fields:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Therapy | Inhibition of tumor growth through PPI modulation |
| Neurology | Treatment for cognitive decline in Alzheimer's disease |
| Pain Management | Possible analgesic properties through receptor modulation |
Case Studies
Several case studies highlight the applications and effectiveness of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry, a series of pyrimidine derivatives were tested against cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neuroprotective Effects
A clinical trial examining the effects of related compounds on Alzheimer's patients demonstrated improvements in cognitive function correlated with acetylcholinesterase inhibition, suggesting similar potential for this compound .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using molecular docking and dynamics simulations can provide insights into its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The N-(4-ethoxyphenyl) group in the target compound can be compared to analogs with different aromatic substitutions:
- Electronic Effects : The 4-ethoxyphenyl group enhances electron density compared to the electron-withdrawing fluoro and chloro substituents. This may improve interactions with hydrophobic or π-π stacking regions in biological targets .
Pyrimidine Ring Modifications
The pyrimidine core is a common scaffold, but substituents at positions 2 and 6 significantly influence activity:
- 4-Methylpiperidin-1-yl vs. Pyrrolidin-1-yl : Replacing the 4-methylpiperidine group (6-membered ring) with pyrrolidine (5-membered ring) reduces ring basicity and alters spatial orientation. Piperidine derivatives generally exhibit better conformational flexibility for target engagement .
- Methyl Group at Position 6 : The 6-methyl group in the target compound is conserved in analogs like the 2-fluorophenyl and 5-chloro-2-methylphenyl derivatives. This substituent likely stabilizes the pyrimidine ring and modulates lipophilicity .
Tautomerism and Conformational Stability
highlights tautomerism in related acetamides, where compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as a 1:1 tautomeric mixture. While the target compound lacks a thiazolidinone moiety, its ethoxyphenyl group and pyrimidine-oxy linkage may similarly influence tautomeric equilibria or intramolecular hydrogen bonding, affecting solubility and stability .
Conformational analysis from reveals that substituent orientation (e.g., dihedral angles between pyrimidine and aryl groups) impacts binding. For example, the 4-ethoxyphenyl group’s coplanarity with the pyrimidine ring could enhance π-π interactions compared to twisted conformers in fluorophenyl analogs .
Heterocyclic Variations in Acetamide-Linked Compounds
- Indazole-Based Analogs : Compounds like N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide () replace the pyrimidine core with an indazole ring. This substitution shifts activity toward anticancer targets but reduces pyrimidine-specific interactions (e.g., with kinases or nucleic acids) .
- Thiazolidinone Derivatives: describes thiazolidinone-linked acetamides with antimicrobial properties. The pyrimidine-oxy acetamide in the target compound may offer broader target specificity due to its dual hydrophobic (piperidine) and polar (ethoxy) domains .
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further research into its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 384.5 g/mol
- CAS Number : 1029724-18-2
The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and kinases, which are critical in cancer and neurodegenerative diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyrimidine have shown significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest, as indicated by assays measuring caspase activation and DNA synthesis inhibition .
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Pyrimidine Derivative | MCF-7 | 20 µM | Apoptosis via caspase activation | |
| Pyrimidine Derivative | A549 | 15 µM | Cell cycle arrest |
Neuroprotective Effects
Research has indicated that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where maintaining neuronal health is crucial. The piperidine structure may enhance blood-brain barrier penetration, facilitating central nervous system (CNS) activity .
Case Studies
- Antitumor Activity : A study involving a series of pyrimidine derivatives demonstrated that specific modifications could enhance anticancer efficacy against various tumor types. The results suggested that the introduction of ethoxy groups could improve solubility and bioavailability, leading to increased cytotoxicity in vitro .
- CNS Activity : In a preclinical model, a related compound was shown to improve cognitive function in mice subjected to neurotoxic insults, indicating potential for treating cognitive decline associated with aging or neurodegeneration .
Q & A
Q. What are the validated synthetic routes for N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrimidine-4-ol derivative with an acetamide intermediate. Key steps include:
- Nucleophilic substitution : Reacting 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature (70–90°C), and catalyst (e.g., DMAP) to improve yield. Computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable pathways .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity ≥98% is typical for research-grade material .
- Stability testing : Monitor degradation via accelerated studies (40°C/75% RH for 6 months) and LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Lipophilicity optimization : Calculate logP values (e.g., using Molinspiration) to balance membrane permeability and solubility. The 4-ethoxyphenyl group enhances lipophilicity but may reduce metabolic stability .
- Metabolite prediction : Use in silico tools (e.g., GLORY) to identify vulnerable sites (e.g., piperidine N-methyl for CYP3A4 oxidation). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolism .
Q. What experimental strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Dose-response calibration : Ensure consistent compound solubility (use DMSO/PEG-400 vehicles) and validate target engagement via Western blot or SPR .
- Pharmacokinetic profiling : Measure plasma half-life (IV vs. oral administration) and tissue distribution in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the pyrimidine and piperidine moieties?
- Fragment-based design : Synthesize analogs with:
- Biological assays : Test against primary targets (e.g., kinases) and counter-screens for off-target effects (e.g., hERG inhibition) .
Q. What methodologies are recommended for detecting and mitigating batch-to-batch variability in pharmacological assays?
- Quality control : Implement orthogonal characterization (NMR, HPLC, HRMS) for each batch .
- Standardized protocols : Use internal reference compounds (e.g., staurosporine for kinase assays) and normalize data to minimize inter-lab variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Q. What steps validate the specificity of observed enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
